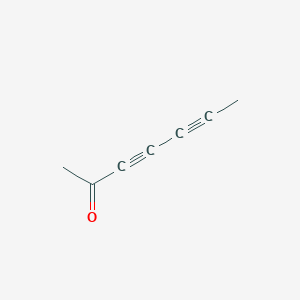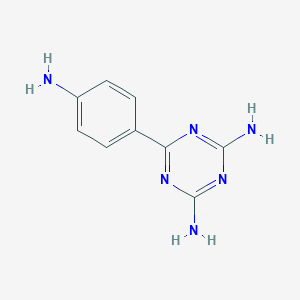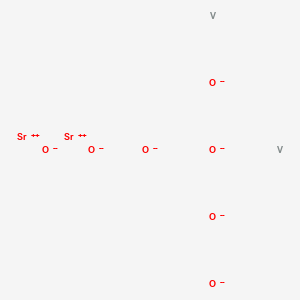
Strontium vanadium oxide (SrV2O6)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Strontium vanadium oxide (SrV2O6) is a compound that belongs to the family of vanadium oxides. It is known for its unique structural and chemical properties, making it a subject of interest in various scientific fields. The compound consists of strontium and vanadium atoms combined with oxygen, forming a crystalline structure that exhibits interesting electronic and magnetic properties.
準備方法
Synthetic Routes and Reaction Conditions: Strontium vanadium oxide can be synthesized using several methods, including solid-state reactions, sol-gel processes, and chemical vapor deposition. The solid-state reaction involves mixing strontium carbonate (SrCO3) and vanadium pentoxide (V2O5) in stoichiometric amounts, followed by heating the mixture at high temperatures (around 800-1000°C) in an oxygen-rich atmosphere to form SrV2O6 .
Industrial Production Methods: While specific industrial production methods for strontium vanadium oxide are not well-documented, the techniques used in laboratory synthesis can be scaled up for industrial purposes. These methods typically involve high-temperature reactions in controlled environments to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions: Strontium vanadium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of vanadium and the presence of oxygen.
Common Reagents and Conditions:
Oxidation: Strontium vanadium oxide can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents, often at high temperatures.
Substitution: Substitution reactions may involve the replacement of oxygen atoms with other anions, such as sulfur or nitrogen, under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to higher oxidation states of vanadium, while reduction can result in lower oxidation states.
科学的研究の応用
Strontium vanadium oxide has a wide range of applications in scientific research due to its unique properties:
作用機序
The mechanism by which strontium vanadium oxide exerts its effects is primarily related to its electronic structure and the ability of vanadium to exist in multiple oxidation states. This allows the compound to participate in various redox reactions, making it an effective catalyst. The molecular targets and pathways involved include the interaction of vanadium with oxygen and other elements, leading to changes in the electronic and magnetic properties of the compound .
類似化合物との比較
Strontium vanadium oxide can be compared with other vanadium oxides, such as vanadium pentoxide (V2O5), vanadium dioxide (VO2), and vanadium sesquioxide (V2O3). These compounds share some similarities in their chemical behavior but differ in their specific properties and applications:
Vanadium Pentoxide (V2O5): Known for its use as a catalyst and in energy storage devices.
Vanadium Dioxide (VO2): Exhibits a metal-insulator transition, making it useful in smart windows and sensors.
Vanadium Sesquioxide (V2O3): Known for its magnetic properties and use in electronic devices.
Strontium vanadium oxide stands out due to the presence of strontium, which imparts additional properties such as enhanced stability and potential biomedical applications .
特性
IUPAC Name |
distrontium;oxygen(2-);vanadium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/7O.2Sr.2V/q7*-2;2*+2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNMFUIJDSASQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[V].[V].[Sr+2].[Sr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O7Sr2V2-10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13597-58-5 |
Source


|
| Record name | Strontium vanadium oxide (SrV2O6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strontium vanadium oxide (SrV2O6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Strontium divanadium hexaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
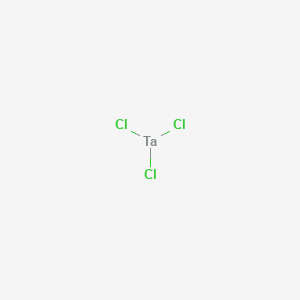
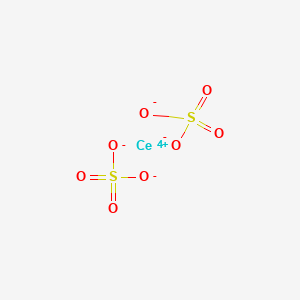
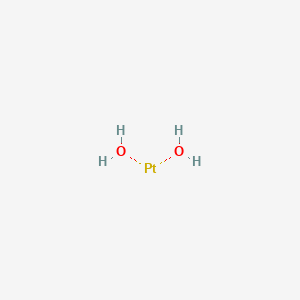
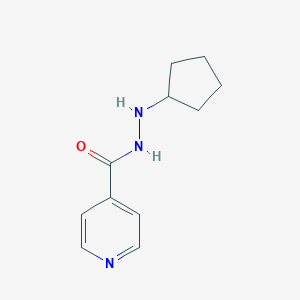
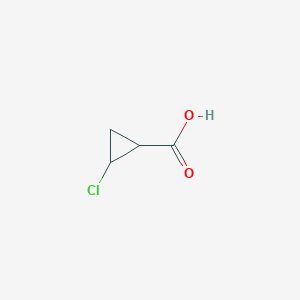
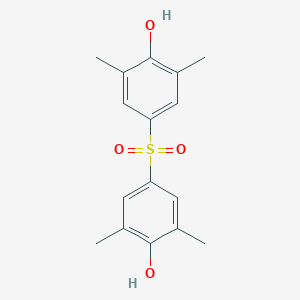
![(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B88268.png)
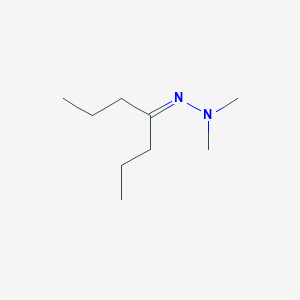
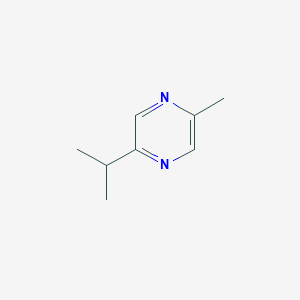
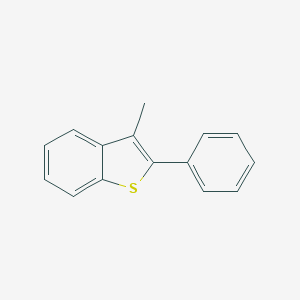
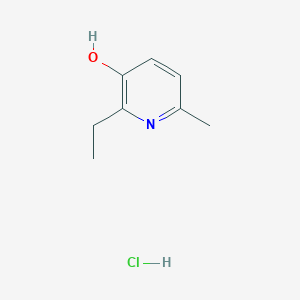
![3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid](/img/structure/B88289.png)
